1-chloro-2-ethynyl-3-methylbenzene
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Overview
Description
1-Chloro-2-ethynyl-3-methylbenzene is a chlorinated benzene derivative with the molecular formula C9H7Cl. This compound is characterized by the presence of a chlorine atom, an ethynyl group, and a methyl group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethynyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of the ethynyl group followed by chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethynyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen halides like hydrogen chloride or hydrogen bromide in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of compounds like 1-hydroxy-2-ethynyl-3-methylbenzene.
Addition Reactions: Formation of 1-chloro-2-(halogenated ethyl)-3-methylbenzene.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Chloro-2-ethynyl-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-2-ethynyl-3-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These interactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
- 1-Chloro-2-ethynylbenzene
- 1-Chloro-3-ethynyl-2-methylbenzene
- 1-Bromo-2-ethynylbenzene
- 1-Chloro-4-ethynylbenzene
Comparison: 1-Chloro-2-ethynyl-3-methylbenzene is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in synthetic applications .
Properties
CAS No. |
2228993-04-0 |
---|---|
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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